molecular formula C9H7FO3 B14032800 3-Fluoro-2-formyl-5-methylbenzoic acid

3-Fluoro-2-formyl-5-methylbenzoic acid

Cat. No.: B14032800
M. Wt: 182.15 g/mol
InChI Key: XLNQFPHGPGWKND-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-5-methylbenzoic acid: is an organic compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-Fluoro-2-carboxy-5-methylbenzoic acid.

    Reduction: 3-Fluoro-2-hydroxymethyl-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-2-formyl-5-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in Suzuki-Miyaura coupling reactions .

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systemspharmaceuticals and bioactive molecules .

Medicine: The compound and its derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable scaffold for drug design. The formyl group can participate in hydrogen bonding and electrophilic interactions , influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Fluoro-2-formyl-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity. The formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-fluoro-2-formyl-5-methylbenzoic acid

InChI

InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)7(4-11)8(10)3-5/h2-4H,1H3,(H,12,13)

InChI Key

XLNQFPHGPGWKND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=O)C(=O)O

Origin of Product

United States

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